N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC16346615
Molecular Formula: C20H21Cl2N5O
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21Cl2N5O |
|---|---|
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H21Cl2N5O/c21-15-1-2-17-16(11-15)14(12-24-17)5-8-23-20(28)13-6-9-27(10-7-13)19-4-3-18(22)25-26-19/h1-4,11-13,24H,5-10H2,(H,23,28) |
| Standard InChI Key | XHIIQSGAZUILBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)C4=NN=C(C=C4)Cl |
Introduction
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This compound integrates an indole moiety, a pyridazine ring, and a piperidine scaffold, which are crucial for its biological activity.
Synthesis and Chemical Reactions
The synthesis of N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide involves several chemical reactions. The process requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to ensure the desired product quality. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis progress and confirm the structure of intermediates and the final product.
Therapeutic Potential and Mechanism of Action
This compound has been investigated for its potential therapeutic applications, particularly in cardiovascular medicine. In vitro studies suggest that compounds with similar structures exhibit significant activity at P2Y12 receptors, which are crucial for platelet activation and aggregation. This indicates that N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide may have therapeutic potential in preventing or treating conditions related to platelet dysfunction.
Stability and Handling
The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Handling requires careful storage and handling practices to maintain its integrity.
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